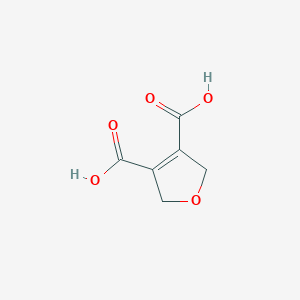

2,5-Dihydrofuran-3,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrofuran-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONLASGFBWKWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(CO1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dihydrofuran 3,4 Dicarboxylic Acid and Its Derivatives

Classical and Established Synthetic Routes

Traditional organic synthesis provides a foundational framework for the construction of the 2,5-dihydrofuran (B41785) ring system. These methods, including dehydration, cycloaddition, and condensation reactions, have been applied to create a variety of substituted furans and dihydrofurans.

Dehydration Reactions of Precursor Diols

The intramolecular dehydration of diols is a direct and atom-economical method for forming cyclic ethers. For the synthesis of the parent 2,5-dihydrofuran, the dehydration of 1-butene-3,4-diol serves as a key example. An improved process for this conversion involves the use of a soluble mercury salt as a catalyst in a dissociating solvent at a neutral or acidic pH and elevated temperatures. Specifically, conducting the dehydration at a pH of 4 to 7 and temperatures between 80-120°C in the presence of solid mercuric oxide has been shown to be effective. organic-chemistry.orggoogle.com

While a direct precursor diol for the synthesis of 2,5-dihydrofuran-3,4-dicarboxylic acid is not prominently documented, the principle of acid-catalyzed or metal-catalyzed cyclization of a suitably substituted butane-1,4-diol derivative remains a plausible synthetic strategy. For instance, a ferrocenium-catalyzed dehydrative cyclization has been successfully employed for the synthesis of trisubstituted tetrahydrofurans from corresponding 1,4-butanediols, highlighting the utility of metal catalysts in such transformations. mdpi.com

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of five-membered heterocyclic rings with a high degree of stereocontrol. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. While specific examples leading directly to this compound are scarce, the general applicability of these methods to dihydrofuran synthesis is well-established.

One notable approach is the [3+2] dipolar cycloaddition, which is a primary route to various five-membered heterocycles. allfordrugs.com The reaction of carbonyl ylides, generated from the metal-catalyzed decomposition of α-diazocarbonyl compounds, with dipolarophiles like alkenes or alkynes can yield oxygen-containing five-membered rings. allfordrugs.com Catalysts such as Rh₂(OAc)₄ and Cu(acac)₂ are commonly used for this purpose. allfordrugs.com Furthermore, chiral metal catalysts can be employed to achieve asymmetric induction, leading to stereoselective synthesis. allfordrugs.com

Another relevant strategy involves the cycloaddition of heterocyclic enamines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), which has been used to synthesize dihydrooxepin derivatives through a cycloaddition/ring expansion mechanism. mdpi.com This underscores the versatility of cycloaddition reactions in building complex heterocyclic frameworks that could be adapted for the synthesis of the target molecule.

Condensation Reactions

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental in organic synthesis. google.com A particularly relevant example is the preparation of 2,5-dimethylfuran-3,4-dicarboxylic acid, a close analog of the target compound. This synthesis is achieved through a refluxing reaction of 2,3-diacetyl succinate (B1194679) diethyl ester in a hydrochloric acid solution. google.com This method proceeds via a Paal-Knorr type dehydration and cyclization, followed by hydrolysis of the ester groups to yield the dicarboxylic acid. google.com The reaction conditions, such as the concentration of the hydrochloric acid, can be tuned to control the product distribution. google.com

This approach demonstrates a viable pathway to establishing the furan-3,4-dicarboxylic acid core, which could potentially be modified to yield the dihydro- variant by using a partially saturated precursor or by subsequent reduction of the furan (B31954) ring.

Advanced Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on the development of highly efficient and selective catalytic systems to minimize waste and improve reaction efficiency. The synthesis of furan dicarboxylic acids has been a focal point of this research, with significant advances in chemocatalysis.

Biocatalytic Production and Enzymatic Systems

Biocatalytic methods represent a growing field in chemical synthesis due to their high selectivity and operation under mild conditions. rsc.org While extensive research exists on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF), direct biocatalytic routes to This compound are not widely documented. rsc.orgresearchgate.netnih.gov The established enzymatic pathways for FDCA typically involve the oxidation of HMF using whole-cell biocatalysts, such as Pseudomonas putida S12, which contains HMF/furfural (B47365) oxidoreductase enzymes. researchgate.netnih.gov Another approach uses E. coli cells co-expressing an oxidase and a reversible decarboxylase to produce FDCA from furfural. nih.gov

Although not directly targeting the title compound, some enzymatic systems demonstrate the potential for forming related dihydrofuran structures. For example, horseradish peroxidase has been used as a catalyst for the oxidative dimerization of ferulic acid to create a dihydrobenzofuran neolignan. nih.gov This showcases an enzymatic oxidative coupling reaction that forms a dihydrofuran ring. nih.gov

Photocatalytic and Electrocatalytic Methodologies

Photocatalytic and electrocatalytic methods are emerging as powerful tools in organic synthesis, often enabling unique transformations under mild conditions. The synthesis of 2,3-dihydrofurans can be achieved through a combination of photocatalysis and iron catalysis. organic-chemistry.org This tandem process involves a photoredox-mediated activation of an alcohol's α-C(sp³)–H bond, followed by a Pinner-type intramolecular cyclization to form the dihydrofuran ring, highlighting a convenient and environmentally friendly approach. organic-chemistry.org

Electrocatalysis offers another modern synthetic avenue. The [3+2] annulation of alkynes and β-keto compounds can be achieved electrochemically using ferrocene (B1249389) as a catalyst to produce polysubstituted furans. chemistryviews.org This method features mild conditions and high atom economy. chemistryviews.org While this produces an aromatic furan, the principles of electrocatalytic cyclization are relevant. In the context of furanic acids, electrocatalytic oxidation is a key method for converting HMF into its derivatives, such as 2,5-diformylfuran (DFF), which is a precursor to FDCA. rsc.orgnih.gov This process can utilize cost-effective graphite (B72142) anodes, avoiding the need for precious metal electrodes. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of furan-based dicarboxylic acids and their derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. researchgate.net

A central tenet is the use of renewable feedstocks. Much of the research in furan chemistry focuses on converting lignocellulosic biomass into platform molecules like HMF and furfural, which then serve as starting materials for compounds like 2,5-furandicarboxylic acid (FDCA). mdpi.comrsc.org This bio-based approach reduces dependence on fossil fuels.

Organocatalytic methods contribute to green chemistry by avoiding toxic heavy metals. researchgate.net An example is the epoxidation of alkenes using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide (H₂O₂), a green oxidant that produces only water as a byproduct. researchgate.net Rhodium-catalyzed transformations, while using a precious metal, can be highly efficient, increasing atom economy and allowing for complex molecular construction in fewer steps. nsf.govrsc.org

Solvent-Free and Aqueous Media Approaches

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Significant progress has been made in developing synthetic routes for furan dicarboxylic acids in aqueous media or under solvent-free conditions.

A patented method describes the preparation of 2,5-dimethylfuran-3,4-dicarboxylic acid via a refluxing reaction of diethyl 2,3-diacetylsuccinate in a dilute hydrochloric acid solution. google.com This approach completely avoids the use of toxic organic solvents, is simple to perform, and is suitable for industrial-scale production. google.com

Solvent-free reactions are also viable. One-pot synthesis of furan dicarboxylic acid esters has been achieved by reacting galactaric acid (derived from marine biomass) with a bio-alcohol under solvent-free conditions. researchgate.net Similarly, the Henkel reaction, a disproportionation process, can be used to convert potassium-2-furoate into furan and furandicarboxylic acids at high temperatures without a solvent, using Lewis acidic catalysts like CdI₂. wur.nl These examples demonstrate a clear trend towards more environmentally benign synthetic protocols in the production of this important class of chemical compounds.

Atom-Economical Reaction Design

Atom economy is a foundational principle of green chemistry that evaluates the efficiency of a chemical transformation by measuring the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as cycloadditions and certain catalytic cyclizations, are highly desirable as they minimize the generation of waste. Two prominent atom-economical strategies applicable to the synthesis of the 2,5-dihydrofuran core are the Diels-Alder reaction and Ring-Closing Metathesis (RCM).

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is an archetypal atom-economical process with 100% atom economy, where all atoms from the diene and dienophile are combined to form the cyclic product. mdpi.com In the context of furan chemistry, this reaction is a versatile tool for creating complex scaffolds. rsc.org A hypothetical yet direct approach to the core structure of the target molecule could involve the cycloaddition of a substituted furan (as the diene) with a dienophile like maleic anhydride (B1165640) or its derivatives, which would install the required dicarboxylic functionality. This strategy typically yields 7-oxanorbornene adducts. rsc.orgnih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful catalytic method for the formation of unsaturated rings, including the 2,5-dihydrofuran system. wikipedia.org This reaction is highly atom-economical, as it typically involves the intramolecular coupling of two terminal alkenes with the extrusion of a small, volatile byproduct like ethylene. organic-chemistry.org The synthesis of the 2,5-dihydrofuran ring can be achieved via the RCM of a precursor such as a diallyl ether, catalyzed by ruthenium complexes like the Grubbs catalyst. wikipedia.orgorganic-chemistry.org The functional group tolerance of modern RCM catalysts allows for the presence of ester groups, making this a viable pathway toward derivatives of this compound. organic-chemistry.org

Regio- and Stereoselective Synthetic Strategies

For a complex target like this compound, which contains multiple functional groups and stereocenters, control over both the position of the double bond (regioselectivity) and the spatial arrangement of substituents (stereoselectivity) is paramount.

The synthesis of dihydrofurans often faces the challenge of forming regioisomers, primarily the 2,5-dihydrofuran versus the 2,3-dihydrofuran (B140613). The desired 2,5-isomer can be selectively obtained through careful selection of the synthetic method and reaction conditions.

One of the most effective methods for controlling this regioselectivity is Ring-Closing Metathesis (RCM). While the RCM of diallyl ether can lead to the undesired 2,3-dihydrofuran isomer through a competing isomerization pathway, this side reaction can be suppressed. Research has shown that the addition of specific additives capable of trapping the catalytic species responsible for isomerization (ruthenium hydrides) can dramatically shift the selectivity. For instance, using additives such as 1,4-benzoquinone (B44022) or hydrated iridium(IV) oxide promotes the formation of the desired 2,5-dihydrofuran product. wikipedia.org

| Catalyst System | Additive | Product Ratio (2,5-DHF : 2,3-DHF) | Key Finding |

|---|---|---|---|

| Grubbs Catalyst | None | Undesired isomerization occurs | Leads to the formation of 2,3-dihydrofuran. |

| Grubbs Catalyst | 1,4-Benzoquinone | Favors 2,5-DHF | Suppresses isomerization, yielding the target regioisomer. |

| Grubbs Catalyst | Hydrated Iridium(IV) Oxide | Favors 2,5-DHF | Effectively removes ruthenium hydrides that cause isomerization. |

Another highly regioselective method involves the intramolecular cyclization of hydroxy-allene precursors. A silver(I)-mediated cyclization has been shown to form the 2,5-dihydrofuran scaffold exclusively, demonstrating excellent control over the double bond position. nih.gov Furthermore, an understanding of the conditions that favor the interconversion of these isomers is also synthetically useful. For example, 2,5-dihydrofuran can be selectively isomerized to 2,3-dihydrofuran using a palladium-on-silica catalyst, a process that can be finely controlled by the addition of carbon monoxide. researchgate.net This highlights that precise catalyst and condition selection is crucial for isolating the desired regioisomer.

With two adjacent stereocenters at the C3 and C4 positions, the synthesis of this compound requires robust methods for controlling stereochemistry to produce specific diastereomers and enantiomers.

Diastereoselective Syntheses: Several methods have been developed that yield polysubstituted dihydrofurans with high diastereoselectivity. A notable example is the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, which affords 2,5-dihydrofurans with what is described as perfect regio- and stereoselectivity. acs.org This approach proceeds through a cyclization-elimination sequence to generate the dihydrofuran ring with a defined spatial arrangement of its substituents. Another powerful technique is the cobalt-mediated cycloisomerization of allyl propargyl ethers, which also produces dihydrofurans with excellent diastereoselectivity. nih.gov Such methods are essential for establishing the relative stereochemistry of the two carboxyl groups in the target molecule.

Enantioselective Syntheses: Achieving enantioselectivity—the preferential formation of one of two enantiomers—typically relies on the use of chiral catalysts or auxiliaries. While specific enantioselective syntheses of this compound are not widely reported, strategies developed for related dihydrofuran structures provide a clear blueprint. Asymmetric organocatalysis has emerged as a particularly powerful tool. For instance, bifunctional catalysts derived from quinine, such as quinine-squaramide, have been successfully employed in domino Michael-SN2 reactions to produce highly functionalized 2,3-dihydrofurans with excellent enantioselectivities (up to 97% ee). researchgate.netmetu.edu.tr These catalysts operate by creating a chiral environment that directs the approach of the reactants, leading to the formation of one enantiomer over the other. The principles demonstrated in these systems, particularly the use of chiral hydrogen-bond-donating catalysts, are directly applicable to the development of enantioselective routes toward the this compound scaffold.

| Method | Stereo-control | Key Features | Reference |

|---|---|---|---|

| Reaction of 1,4-dilithio-1,3-dienes with aldehydes | Diastereoselective | Yields polysubstituted 2,5-dihydrofurans with perfect stereocontrol. | acs.org |

| Cobalt-mediated cycloisomerization | Diastereoselective | Cycloisomerization of allyl propargyl ethers proceeds with excellent diastereoselectivity. | nih.gov |

| Organocatalytic domino reaction | Enantioselective | Uses a chiral quinine/squaramide catalyst to produce 2,3-dihydrofurans with up to 97% ee. | metu.edu.tr |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dihydrofuran 3,4 Dicarboxylic Acid

Reactions of the Dihydrofuran Core

The dihydrofuran core of 2,5-Dihydrofuran-3,4-dicarboxylic acid possesses two primary sites for chemical transformation: the carbon-carbon double bond and the ether linkage. Reactions can target the double bond, leading to saturation or cleavage, or involve the ether oxygen, which can trigger ring-opening or rearrangement.

The carbon-carbon double bond in this compound is susceptible to various oxidation reactions. The specific products depend on the oxidizing agent and reaction conditions used.

Dihydroxylation: Treatment with mild oxidizing agents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) is expected to result in syn-dihydroxylation of the double bond. libretexts.orgpearson.com This reaction would yield Tetrahydrofuran-3,4-dihydroxy-3,4-dicarboxylic acid, adding two hydroxyl groups to the same face of the ring. The mechanism involves the formation of a cyclic manganate (B1198562) ester intermediate when using permanganate. libretexts.org

Oxidative Cleavage: More forceful oxidation, for instance with hot, concentrated, and acidified potassium permanganate, can lead to the cleavage of the carbon-carbon double bond. libretexts.org Given the substitution pattern, this would break the ring between the two carboxyl-bearing carbons, potentially leading to the formation of dicarboxylic acid fragments after workup. Oxidative cleavage of similar cyclic systems has been well-documented. libretexts.orglibretexts.org For example, subjecting a related dihydrofuran product to oxidation with m-chloroperoxybenzoic acid (mCPBA) can result in dihydroxylation. acs.org

Table 1: Plausible Oxidation Reactions and Products

| Oxidizing Agent | Conditions | Expected Reaction Type | Potential Product |

|---|---|---|---|

| KMnO₄ / OsO₄ | Cold, dilute, alkaline | syn-Dihydroxylation | Tetrahydrofuran-3,4-dihydroxy-3,4-dicarboxylic acid |

| KMnO₄ | Hot, concentrated, acidic | Oxidative Cleavage | Dicarboxylic acid fragments |

| mCPBA | Mild | Dihydroxylation/Epoxidation | Tetrahydrofuran-3,4-dihydroxy-3,4-dicarboxylic acid or corresponding epoxide |

Reduction reactions can target the double bond of the dihydrofuran ring, leading to the fully saturated tetrahydrofuran (B95107) analogue, or under certain conditions, may lead to ring cleavage.

The most direct reduction pathway is the selective hydrogenation of the carbon-carbon double bond, which retains the furan (B31954) ring structure. This transformation yields Tetrahydrofuran-3,4-dicarboxylic acid, a saturated analogue. This reaction is analogous to the well-established hydrogenation of Furan-2,5-dicarboxylic acid (FDCA) to Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). sugar-energy.com The process typically involves heterogeneous catalysis, using noble metal catalysts such as Palladium (Pd) or Ruthenium (Ru) under hydrogen pressure. google.com The high selectivity of this reaction allows for the conversion of the unsaturated ring into its saturated counterpart while preserving the carboxylic acid functionalities. sugar-energy.com

A metal-free approach for the reduction of the furan ring system involves catalysis by Brønsted acids in the presence of a reducing agent, typically a silane (B1218182) like triethylsilane (Et₃SiH). thieme-connect.comacs.org This method has been successfully applied to a wide range of furan derivatives. nih.govnih.govacs.org The reaction is initiated by the protonation of the furan substrate by the Brønsted acid. acs.org In the case of this compound, protonation would likely occur at the ether oxygen, activating the ring. The resulting cationic intermediate is then reduced by the silane. acs.org

The choice of acid strength is critical for controlling the extent of reduction. nih.gov Weaker acids like phosphoric acid or trifluoroacetic acid (TFA) tend to favor partial reduction, while stronger acids like triflic acid (TfOH) can lead to complete reduction to the tetrahydrofuran derivative. nih.gov The use of hexafluoro-2-propanol (HFIP) as a solvent is often crucial, as it stabilizes cationic intermediates and prevents polymerization, a common side reaction for furans under acidic conditions. acs.orgnih.gov

The proposed mechanism involves the protonation of the furan, creating an oxocarbenium ion, which is then attacked by the hydride from the silane to give the reduced product. acs.org

Two primary reductive pathways exist for this compound:

Catalytic Hydrogenation: This pathway leads to the selective saturation of the C=C double bond, producing the corresponding saturated cyclic ether, Tetrahydrofuran-3,4-dicarboxylic acid. This is the more conventional and predictable route. sugar-energy.com

Reductive Ring Cleavage: Under more forcing conditions or with specific reagents like catalytic reductive lithiation, cleavage of the C-O bonds in the ether ring can occur. researchgate.net While this is more commonly observed with the fully saturated tetrahydrofuran (THF), it represents a potential competing pathway under harsh reductive conditions, leading to linear alkane diacids.

Table 2: Comparison of Reductive Pathways

| Pathway | Reagents/Catalysts | Product | Key Feature |

|---|---|---|---|

| Selective Hydrogenation | H₂, Pd/C or Ru/C | Tetrahydrofuran-3,4-dicarboxylic acid | Ring retention, saturation of C=C bond. sugar-energy.com |

| Brønsted Acid-Catalyzed Reduction | Brønsted Acid (e.g., TFA), Silane, HFIP | Tetrahydrofuran-3,4-dicarboxylic acid | Metal-free, tunable reactivity based on acid strength. acs.orgnih.gov |

| Reductive Ring Cleavage | e.g., Li, DBB (cat.) | Linear dicarboxylic acids | C-O bond scission, ring destruction. researchgate.net |

The ether linkage in the dihydrofuran ring is susceptible to cleavage under acidic or transition-metal-catalyzed conditions, leading to acyclic products or rearranged cyclic structures.

Acid-catalyzed ring-opening is a characteristic reaction of cyclic ethers. mdpi.com The mechanism typically begins with the protonation of the ether oxygen by a Brønsted or Lewis acid, which converts the alkoxy group into a good leaving group (an alcohol). mdpi.com A subsequent nucleophilic attack, either intermolecularly by a solvent molecule or an added nucleophile, or intramolecularly, can then cleave the C-O bond. For this compound, this would result in a linear, unsaturated dicarboxylic acid derivative.

Transition metal catalysts have also been shown to effect the ring-opening of 2,5-dihydrofurans. For example, cobalt catalysts can promote enantioselective ring-opening reactions to yield acyclic organozinc compounds. nih.gov These reactions proceed through a proposed metallacyclic intermediate, with ring-opening occurring via a β-oxygen elimination step, often assisted by a Lewis acid co-catalyst. nih.gov While these specific examples often involve less substituted dihydrofurans, they illustrate the fundamental reactivity of the ring system towards ring-opening transformations. nih.govresearchgate.net

Ring-Opening and Ring Transformation Reactions

Formation of Pyridinones and Other Heterocycles

While direct synthesis of pyridinones from this compound is not extensively documented, analogous reactions with related structures, such as maleic anhydride (B1165640) derivatives, provide a basis for predicting potential reaction pathways. rsc.orgnih.gov The reaction of the corresponding anhydride, 2,5-dihydrofuran-3,4-dicarboxylic anhydride, with ammonia (B1221849) or primary amines could lead to the formation of a dicarboxamide, which upon cyclization, would yield a pyridinone derivative.

One plausible mechanism involves the initial reaction of an amine with the anhydride to form a mono-amide carboxylic acid. Subsequent intramolecular condensation, often facilitated by heat or a dehydrating agent, would lead to the formation of a cyclic imide. Further rearrangement or tautomerization could then yield the pyridinone ring system. Various catalysts, including those used in multicomponent reactions for pyridinone synthesis, could potentially be employed to facilitate this transformation. researchgate.netnih.gov

The general approach for synthesizing polysubstituted dihydropyridones often involves the one-pot condensation of a β-ketoester, an aldehyde, and an ammonium (B1175870) salt, highlighting the importance of amine-carbonyl condensations in forming the pyridinone core. nih.gov By analogy, the dicarboxylic acid or its derivatives could serve as the carbonyl-containing precursor in reactions with nitrogen-based nucleophiles to construct various heterocyclic scaffolds.

Conversion to Furan and Tetrahydrofuran Derivatives

The dihydrofuran ring of this compound can be chemically modified to yield both the corresponding aromatic furan and the fully saturated tetrahydrofuran derivatives.

Conversion to Furan Derivatives: The transformation of the 2,5-dihydrofuran (B41785) ring to a furan ring is an aromatization process. wikipedia.orgyoutube.com This is typically achieved through dehydrogenation, which involves the removal of two hydrogen atoms from the C2 and C5 positions of the dihydrofuran ring. This reaction can be facilitated by various chemical oxidizing agents or through catalytic dehydrogenation. wikipedia.org The presence of the electron-withdrawing carboxylic acid groups at the 3 and 4 positions would influence the reactivity of the dihydrofuran ring towards aromatization. The resulting furan-3,4-dicarboxylic acid would be a highly functionalized aromatic compound.

Conversion to Tetrahydrofuran Derivatives: The saturation of the carbon-carbon double bond in this compound leads to the formation of tetrahydrofuran-3,4-dicarboxylic acid. This transformation is typically achieved through catalytic hydrogenation. researchgate.net This reaction involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. researchgate.netmdpi.com The hydrogenation of the double bond is generally a facile process under standard hydrogenation conditions. The resulting tetrahydrofuran dicarboxylic acid retains the carboxylic acid functionalities for further synthetic manipulations.

Reactions at the Carboxylic Acid Functionalities

The two carboxylic acid groups on the this compound molecule are key sites for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation

Esterification: The carboxylic acid groups of this compound can be converted to their corresponding esters through reaction with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. youtube.commasterorganicchemistry.com The reaction is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. youtube.com The reactivity of the carboxylic acids can be enhanced by converting them to more reactive derivatives, such as acid chlorides, prior to reaction with the alcohol.

Interactive Data Table: Esterification of Dicarboxylic Acids

| Dicarboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Adipic Acid | Ethanol | Acid | Ethyl Adipate | masterorganicchemistry.com |

| General Carboxylic Acid | General Alcohol | Acid (e.g., H2SO4, TsOH) | Ester | masterorganicchemistry.com |

Amidation: The carboxylic acid functionalities can also be converted to amides by reaction with ammonia or primary or secondary amines. clockss.org This reaction typically requires heating to drive off the water that is formed. clockss.org Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride, which then readily reacts with an amine to form the amide.

Decarboxylation Pathways

The loss of one or both carboxylic acid groups as carbon dioxide is known as decarboxylation. For α,β-unsaturated carboxylic acids like this compound, decarboxylation can be induced under various conditions.

Thermal Decarboxylation: Heating the dicarboxylic acid, particularly in the presence of a catalyst, can lead to the loss of CO2. The stability of the resulting carbanion or radical intermediate plays a crucial role in the facility of this reaction.

Photochemical Decarboxylation: Visible light photocatalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids. rsc.orgacs.orgacs.orgnih.gov This method often involves the use of a photosensitizer that, upon irradiation, can induce a single electron transfer from the carboxylate, leading to the formation of a radical species that subsequently loses CO2. This approach has been successfully applied to various α,β-unsaturated carboxylic acids. acs.org

Nucleophilic and Electrophilic Substitution Reactions

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as amines, can react with this compound or its derivatives. The reaction can occur at the carbonyl carbons of the carboxylic acid groups, as discussed in the context of amidation, or potentially at the double bond via a Michael-type addition, depending on the reaction conditions and the nature of the nucleophile.

The anhydride of this compound would be particularly susceptible to nucleophilic attack by amines, leading to ring-opening and the formation of a mono-amide derivative. This is a common strategy for the functionalization of dicarboxylic acids. In biological systems, nucleophilic substitution reactions are fundamental, often involving enzymatic catalysis to facilitate the attack of nucleophiles on electrophilic centers. libretexts.orglibretexts.org

In-depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information on the specific chemical compound, this compound. Despite extensive searches, detailed data regarding its chemical reactivity, transformation mechanisms, and the results of mechanistic investigations are not present in accessible scientific records.

The inquiry, which focused on a detailed outline including reactions with nucleophiles, carbon-carbon bond formation, and both computational and experimental mechanistic studies, could not be fulfilled due to the absence of published research on this particular molecule.

Searches for "this compound" and its potential identifiers did not yield specific results for the requested reactivity and mechanistic data. The scientific literature and chemical databases extensively cover related, but structurally distinct, compounds. These include:

Furan-2,5-dicarboxylic acid (FDCA): An aromatic compound with carboxylic acid groups at the 2 and 5 positions. This molecule is well-studied, particularly as a bio-based monomer for polymers.

2,5-Dihydrofuran: The parent heterocyclic compound lacking the dicarboxylic acid functional groups.

Derivatives of Furan-3,4-dicarboxylic acid: Compounds such as 2,5-dimethylfuran-3,4-dicarboxylic acid and 2,5-diphenylfuran-3,4-dicarboxylic acid feature the correct placement of the acid groups but on an aromatic furan ring with different substituents at the 2 and 5 positions.

The absence of a specific Chemical Abstracts Service (CAS) number for this compound further suggests that the compound is either not yet synthesized, not well-characterized, or is an exceptionally rare chemical not detailed in public-facing scientific literature.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. Constructing such an article would require speculation or the incorrect application of data from related but chemically different molecules, which would be misleading and scientifically unsound. Further research and synthesis of this compound would be required to generate the specific data requested.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Synthesis of Fused Dihydrofuran Systems

The construction of fused ring systems from 2,5-dihydrofuran-3,4-dicarboxylic acid can lead to complex molecular architectures with potential applications in materials science and medicinal chemistry. A primary strategy to achieve this is through cycloaddition reactions, where the double bond of the dihydrofuran ring acts as a dienophile or a dipolarophile.

The general applicability of cycloaddition reactions is a cornerstone of organic synthesis. youtube.com For instance, a [4+2] cycloaddition under thermal or photochemical conditions could be envisioned between the dihydrofuran ring and a suitable diene. The stereochemistry of the resulting fused system would be dictated by the well-established rules of cycloaddition reactions. youtube.com

Furthermore, the synthesis of bicyclic compounds through various synthetic routes is a well-explored area of organic chemistry. gla.ac.uk While direct examples starting from this compound are not extensively reported, the fundamental principles of ring-forming reactions can be applied to this scaffold.

Preparation of Substituted Dihydrofuran-3,4-dicarboxylic Acid Analogues

The synthesis of analogues of this compound with various substituents on the ring is crucial for structure-activity relationship studies and for fine-tuning the properties of materials derived from this core structure.

Alkyl-Substituted Analogues:

The introduction of alkyl groups onto the furan (B31954) or dihydrofuran ring can significantly impact its electronic properties and steric environment. A relevant example is the preparation of 2,5-dimethylfuran-3,4-dicarboxylic acid. One reported method involves the refluxing of 2,3-diacetyl succinate (B1194679) diethyl ester in a hydrochloric acid solution. google.com This method offers the advantage of avoiding toxic organic solvents and is suitable for industrial-scale production. google.com The reaction conditions can be tuned to selectively yield the diacid or its corresponding esters. google.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,3-Diacetyl succinate diethyl ester | HCl (aq.), reflux | 2,5-Dimethylfuran-3,4-dicarboxylic acid | 24% | google.com |

Aryl-Substituted Analogues:

The incorporation of aryl groups can introduce functionalities relevant to electronic materials and pharmaceuticals. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, a regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts or aryl iodides, catalyzed by a P-containing palladacycle, affords 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans in good yields. organic-chemistry.org This methodology could be adapted to introduce aryl substituents onto the this compound scaffold. Another approach involves the synthesis of 2,3,4-trisubstituted-2,5-dihydrofurans through a dual palladium and acid-catalyzed reaction of aryl iodides. researchgate.net

| Reactants | Catalyst and Conditions | Product | Yield | Reference |

| 2,3-Dihydrofuran, Diaryliodonium salts | P-containing palladacycle | 2-Aryl-2,5-dihydrofurans | Good yields | organic-chemistry.org |

| 3-Vinyloxetan-3-ols, Aryl iodides | Pd(OAc)2(PPh3)2, AgTFA, TfOH, THF, 80 °C | 2,3,4-Trisubstituted-2,5-dihydrofurans | Varies | researchgate.net |

The synthesis of 2,5-diphenylfuran-3,4-dicarboxylic acid has also been documented, highlighting the accessibility of diaryl-substituted furan dicarboxylic acids. drugbank.com

Heterocyclic-Substituted Analogues:

The introduction of heterocyclic moieties can impart a wide range of biological activities and unique coordination properties. While specific examples for this compound are scarce, general methods for the synthesis of substituted furans can be considered. For example, the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters provides a route to polysubstituted furans with various carboxylate groups. rsc.org

Functionalization at the Dihydrofuran Ring and Carboxylic Acid Groups

The carboxylic acid groups and the double bond of the dihydrofuran ring are primary sites for functionalization, allowing for the creation of a diverse library of derivatives.

Esterification:

The conversion of the carboxylic acid groups to esters is a common and important transformation. Various methods have been reported for the esterification of the related furan-2,5-dicarboxylic acid (FDCA), which are directly applicable to its dihydro-analogue. An environmentally benign approach utilizes carbon dioxide as a catalyst in an alcohol solvent under elevated temperature and pressure. googleapis.comgoogle.comgoogle.com This method can be controlled to produce either monoesters or diesters. googleapis.com Another effective method involves the use of trimethylsilyl (B98337) chloride (TMSCl) in neat methanol (B129727) under reflux, which has been successfully applied to the esterification of furan-2,3-dicarboxylic acid and can be extended to other furan dicarboxylic acids. arkat-usa.orgresearchgate.net

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Furan-2,5-dicarboxylic acid | Methanol, CO2 (400 psig initial), 180 °C, 5 h | Mono- and Dimethyl furan dicarboxylate mixture | Not specified | google.comgoogle.com |

| Furan-2,5-dicarboxylic acid | Methanol, TMSCl, reflux | Furan-2,5-dicarboxylic acid dimethyl ester | 82% | arkat-usa.orgresearchgate.net |

Amidation:

The synthesis of amides from the dicarboxylic acid can lead to the formation of polymers, organogelators, and biologically active molecules. A regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent. researchgate.net This allows for the synthesis of asymmetric diamides. Symmetrical diamides can be prepared from the corresponding diacyl chloride or diester. researchgate.net The development of FDCA-based organogelators often involves the formation of amide linkages to promote self-assembly through hydrogen bonding. researchgate.net

| Substrate | Reagents | Product | Reference |

| Furan-2,5-dicarboxylic acid | TBTU, N,N-diisopropylethylamine, amine | Monoamide derivatives | researchgate.net |

| Furan-2,5-dicarboxylic acid dichloride | Amines | Symmetrical diamides | researchgate.net |

Reactions at the Double Bond:

The double bond in the 2,5-dihydrofuran (B41785) ring is susceptible to a variety of addition reactions. Hydrogenation of the double bond would lead to the corresponding saturated tetrahydrofuran-3,4-dicarboxylic acid. This transformation would alter the geometry and electronic properties of the molecule, providing access to a different class of compounds. The synthesis of substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives has been reported, indicating the feasibility of working with the saturated furan ring system. nih.gov

Other potential reactions at the double bond include halogenation, epoxidation, and dihydroxylation, which would introduce further functional handles for subsequent derivatization.

Information on "this compound" is Not Currently Available

Following a comprehensive search of scientific literature and chemical databases for data pertaining to the specific chemical compound This compound , it has been determined that there is no available information for the categories requested in the provided outline.

Searches for spectroscopic and computational data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, Mass Spectrometry (MS), and computational studies like Density Functional Theory (DFT) or Ab Initio methods, did not yield any results for this particular molecule.

The available scientific literature extensively covers related but structurally distinct compounds, such as:

2,5-Furandicarboxylic acid (FDCA) : An aromatic dicarboxylic acid that is a well-studied, bio-based platform chemical. acs.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgarkat-usa.orgmdpi.comresearchgate.netresearchgate.net

Furan-3,4-dicarboxylic acid : An aromatic isomer of FDCA. chemicalbook.comsielc.comepa.govchemspider.com

2,5-Dihydrofuran : The parent heterocyclic compound without carboxylic acid functional groups.

While methods for the hydrogenation of furan-based compounds exist, specific literature detailing the synthesis and subsequent characterization of this compound could not be located. acs.orggoogle.comgoogle.com

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article with the required scientific accuracy and detail.

Spectroscopic Characterization and Computational Analysis

Computational Chemistry for Understanding Molecular Properties and Reactivity

Molecular Dynamics Simulations

Detailed molecular dynamics (MD) simulations for 2,5-Dihydrofuran-3,4-dicarboxylic acid are not extensively documented in publicly accessible scientific literature. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and thermal stability.

For dicarboxylic acids in general, MD simulations can be employed to study:

Conformational Preferences: Investigating the rotational freedom around the C-C single bonds and the orientation of the carboxylic acid groups. This includes the potential for intramolecular hydrogen bonding between the two carboxyl groups or between a carboxyl group and the furan (B31954) oxygen.

Solvation Effects: Simulating the molecule in an aqueous environment to understand how water molecules arrange around the solute and the nature of the hydrogen-bonding network. This is crucial for predicting solubility and reactivity in solution.

Dimerization: Assessing the likelihood and geometry of the formation of hydrogen-bonded dimers between two molecules of this compound, a common phenomenon for carboxylic acids.

While specific studies on this particular dihydrofuran derivative are scarce, the principles of MD simulations would be applicable. Such a study would typically involve defining a force field to describe the interatomic potentials, placing the molecule in a simulation box (often with a solvent like water), and solving Newton's equations of motion iteratively to trace the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories would yield valuable information on the molecule's structural and dynamic properties. However, without specific published research, quantitative data on parameters like radial distribution functions, root-mean-square deviations, or potential of mean force for dimerization for this exact compound cannot be provided.

Advanced Applications in Chemical Sciences Research

Utility as Precursors in Complex Organic Synthesis

The structural framework of dihydrofurans featuring dicarboxylic acid functionalities, such as in 2,5-Dihydrofuran-3,4-dicarboxylic acid and its isomers, is of significant interest in synthetic organic chemistry. This class of compounds, more broadly referred to as 2,5-dicarboxy-2,5-dihydrofurans, serves as crucial intermediates and key structural components in the synthesis of various natural products. nih.gov Their utility stems from the versatile reactivity of the dihydrofuran ring and the carboxylic acid groups, which allow for a range of chemical transformations to build more complex molecular architectures.

Historically, the synthesis of these important precursors has relied on methods involving toxic heavy metal reagents. nih.gov For instance, the oxidation of a furan (B31954) ring in the presence of a carboxylic acid to produce 2,5-dicarboxy-2,5-dihydrofuran derivatives traditionally utilized lead(IV) salts, such as lead tetraacetate. nih.govroyalsocietypublishing.org While effective, the toxicity and environmental hazards associated with lead compounds have driven research towards greener and safer synthetic alternatives.

In recent years, electrochemical methods have emerged as a more sustainable approach. nih.gov Electrosynthesis avoids the need for stoichiometric toxic reagents by using electricity to drive the oxidative cyclization. Studies on the electrosynthesis of related compounds, like 2,5-diacetoxy-2,5-dihydrofuran, have demonstrated the viability of this method. nih.govroyalsocietypublishing.org This process typically involves the oxidation of furan at an anode in an electrolyte solution containing a carboxylic acid. royalsocietypublishing.org

A key challenge in the synthesis of these precursors is controlling the stereochemistry, as both cis and trans isomers relative to the two carboxyl groups can be formed. royalsocietypublishing.org Research has shown that the ratio of these isomers can differ significantly depending on the synthetic method employed, whether chemical or electrochemical. nih.govresearchgate.net For example, in the synthesis of 2,5-diacetoxy-2,5-dihydrofuran, the chemical route using lead(IV) acetate (B1210297) yielded a cis:trans ratio of 2:1, whereas an electrochemical method produced a ratio of 7:5. nih.govresearchgate.net This ability to influence stereochemical outcomes is critical for the total synthesis of specific, stereochemically complex natural products.

Table 1: Comparison of Synthetic Methods for Dihydrofuran Precursors Based on data for the related compound 2,5-diacetoxy-2,5-dihydrofuran.

| Feature | Chemical Synthesis | Electrochemical Synthesis |

| Primary Reagent | Lead(IV) salts (e.g., Pb(OAc)₄) | Electricity |

| Toxicity Profile | High (uses toxic heavy metals) | Low (avoids toxic reagents) |

| Stereoselectivity (cis:trans ratio) | 2 : 1 | 7 : 5 |

| Key Advantage | Established procedure | Greener, more sustainable |

| Reference | nih.gov | nih.govroyalsocietypublishing.orgresearchgate.net |

The development of these synthetic routes is paramount, as it provides the chemical community with access to valuable building blocks for discovering and developing molecules with potential pharmaceutical and technological applications. researchgate.net

Role in Polymer Chemistry and Materials Science

There is currently a lack of significant research in the public domain detailing the use of this compound as a direct monomer for bio-based polymer synthesis. Research in furan-based biopolymers has overwhelmingly focused on its aromatic analogue, 2,5-Furandicarboxylic acid (FDCA), as a replacement for petroleum-derived terephthalic acid.

Catalysis Research Applications

There is no significant evidence in available research to suggest the application of this compound in ligand development for catalytic systems.

The role of this compound within catalytic cycles has not been a subject of extensive study in the available scientific literature.

Agrochemical Intermediate Research

Currently, there is a notable absence of specific research detailing the use of this compound as a direct intermediate in the synthesis of agrochemicals. While its aromatic analogue, 2,5-Furandicarboxylic acid (FDCA), is recognized as a valuable intermediate for agrochemicals, similar explicit applications for the dihydrofuran version are not documented in available literature. google.com The structural difference, namely the partial saturation of the furan ring in this compound, results in different chemical properties that would necessitate distinct synthetic pathways and may lead to different biological activities. Research into related substituted furan derivatives, such as 2,5-dimethylfuran-3-carboxylic acid ethyl ester, has indicated potential applications as fungicides and wood preservatives, suggesting that the broader family of furan-based structures holds promise in agrochemical development. google.com However, direct extrapolation of these applications to this compound is not supported by current research.

Pharmaceutical Intermediate Research (excluding clinical/safety)

In contrast, the related compound, 2,5-dimethylfuran-3,4-dicarboxylic acid, is cited as an important pharmaceutical intermediate. google.com Furthermore, the synthesis of Cantharidin, a natural compound with known medical applications, involves a key intermediate derived from a Diels-Alder reaction of furan with an appropriate dienophile, which results in a structure related to a dihydrofuran derivative. google.comnih.gov These instances highlight the potential of the dihydrofuran scaffold in medicinal chemistry. However, specific research that utilizes this compound as a starting material or key intermediate for targeted pharmaceutical compounds is not presently documented.

Environmental Chemistry Research

The environmental fate and behavior of this compound are not well-documented in scientific literature. Research in this area appears to be sparse, with no specific studies found on its atmospheric or biological degradation pathways.

There are no available studies that specifically investigate the atmospheric oxidation or degradation pathways of this compound. Research on the atmospheric chemistry of secondary organic aerosols (SOA) has identified various dicarboxylic acids, but this specific compound is not mentioned. nih.gov The degradation mechanisms of related aromatic compounds like FDCA are beginning to be explored, but this information cannot be directly applied to its dihydro- counterpart due to differences in their chemical structure and reactivity. nih.gov

Specific studies on the biodegradation of this compound in environmental systems have not been identified. While the biotransformation of 5-Hydroxymethylfurfural (B1680220) (HMF) to the more stable 2,5-Furandicarboxylic acid (FDCA) by various microorganisms is an active area of research, the subsequent biodegradation of furan-based dicarboxylic acids, particularly the dihydrofuran variants, remains largely unexplored. nih.gov The metabolic pathways for the breakdown of such compounds would be of interest for understanding their environmental persistence and potential for bioremediation.

Biochemical and Mechanistic Biology Research Excluding Human/clinical

Investigation of Metabolic Pathways and Enzyme Interactions (general dicarboxylic acid context)

The metabolism of dicarboxylic acids is a crucial alternative pathway to the more common mitochondrial β-oxidation of fatty acids. nih.govnih.gov This pathway, known as ω-oxidation, becomes particularly significant under conditions of high lipid influx or when mitochondrial fatty acid oxidation is impaired. nih.gov

The initial step of ω-oxidation occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes from the CYP4A and CYP4F subfamilies. nih.gov This is followed by the action of alcohol and aldehyde dehydrogenases to form a dicarboxylic acid. nih.gov These resulting dicarboxylic acids are then transported to peroxisomes where they undergo β-oxidation, a process that sequentially shortens the carbon chain, producing shorter-chain dicarboxylic acids and acetyl-CoA. nih.gov

Several enzymes have a noted preference for dicarboxylic acid substrates. For instance, PETase and MHETase, involved in the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET), show a higher affinity for the dicarboxylic acid terephthalic acid compared to its monocarboxylic counterpart, benzoic acid. researchgate.net Additionally, key enzymes of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, fumarase, and malate (B86768) dehydrogenase, act on dicarboxylic acid intermediates like α-ketoglutarate, succinate, fumarate, and malate. researchgate.net In plants, phosphoenolpyruvate (B93156) carboxylase (PEPC) is a vital enzyme in dicarboxylic acid metabolism, catalyzing the formation of oxaloacetate, a four-carbon dicarboxylic acid. mdpi.com

The interaction of dicarboxylic acids with enzymes can also be influenced by the presence of paired carboxylic acid groups within the enzyme's active site. In enzymes like Cathepsin A, a pair of glutamic acid residues creates a microenvironment that favors the binding of dicarboxylate substrates. nih.gov This pairing can lead to unusual pKa shifts, where one carboxyl group remains protonated at physiological pH, facilitating substrate binding and catalysis. nih.gov

Table 1: Key Enzymes in Dicarboxylic Acid Metabolism

| Enzyme | Substrate(s) | Metabolic Pathway | Cellular Location |

|---|---|---|---|

| Cytochrome P450 (CYP4A, CYP4F) | Fatty acids | ω-Oxidation | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | ω-hydroxy fatty acids | ω-Oxidation | Cytosol |

| Aldehyde Dehydrogenase | ω-oxo fatty acids | ω-Oxidation | Cytosol |

| Peroxisomal Acyl-CoA Oxidase | Dicarboxylic acyl-CoAs | Peroxisomal β-oxidation | Peroxisome |

| PETase | Polyethylene terephthalate (PET) | PET degradation | Extracellular (microbial) |

| MHETase | Mono-(2-hydroxyethyl) terephthalate | PET degradation | Extracellular (microbial) |

| α-ketoglutarate dehydrogenase | α-ketoglutarate | Tricarboxylic Acid (TCA) Cycle | Mitochondria |

| Succinate dehydrogenase | Succinate | Tricarboxylic Acid (TCA) Cycle | Mitochondria |

| Fumarase | Fumarate | Tricarboxylic Acid (TCA) Cycle | Mitochondria |

| Malate dehydrogenase | Malate | Tricarboxylic Acid (TCA) Cycle | Mitochondria |

| Phosphoenolpyruvate carboxylase | Phosphoenolpyruvate | C4 Photosynthesis, Anaplerosis | Cytosol (plants) |

Synthetic Analogs in Biochemical Probes (excluding specific biological activities)

The unique structural features of furan (B31954) rings make them valuable components in the design of biochemical probes. These probes are instrumental for studying the structure, dynamics, and recognition of biomolecules. Furan-containing nucleoside analogues, for instance, have been synthesized and evaluated for their fluorescent properties. nih.gov

One study reported the synthesis of modified 2'-deoxyuridine (B118206) nucleosides where a furan, thiophene, oxazole, or thiazole (B1198619) was attached at the 5-position. nih.gov The furan-containing derivative, 5-(fur-2-yl)-2'-deoxyuridine, was identified as a particularly promising fluorescent probe due to its quantum efficiency and sensitivity to its microenvironment. nih.gov The synthesis of such probes often involves a Stille coupling reaction to attach the furan moiety to the nucleoside. nih.gov

More recently, a molecular probe has been developed to specifically identify natural products containing furan moieties through a [4+2] Diels-Alder cycloaddition. nih.govpurdue.edu This probe was designed with both a UV-tag and a mass tag, facilitating easy identification via liquid chromatography-mass spectrometry (LC-MS). nih.gov The development of such reactivity-based probes allows for the targeted discovery of furan-containing compounds in complex biological mixtures without prior knowledge of their specific biological activity. nih.govpurdue.edu The synthesis of these probes involves creating a molecule that can covalently bind to the furan ring, thereby "tagging" it for detection.

Bioconversion Studies of Related Furanic Compounds

The bioconversion of furanic compounds, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), is an area of significant research interest, primarily driven by the desire to convert biomass-derived sugars into valuable platform chemicals. acs.orgosti.govnrel.gov Furfural and HMF are common byproducts of the acid-catalyzed dehydration of pentoses and hexoses, respectively. acs.orgosti.govnrel.gov

Microorganisms have demonstrated the ability to convert these furanic compounds into other useful molecules. For example, various yeast strains, including Saccharomyces cerevisiae, can reduce furfural and HMF. researchgate.net This bioconversion is often a detoxification mechanism for the yeast, as high concentrations of furans can inhibit fermentation. researchgate.net

The bioconversion of HMF can also lead to the production of 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer. This process can be achieved through whole-cell biocatalysis or by using isolated enzymes. The oxidation of HMF to FDCA typically proceeds through several intermediates, including 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furoic acid (HMFCA).

Table 2: Bioconversion of Furanic Compounds

| Starting Compound | Microorganism/Enzyme | Product(s) |

|---|---|---|

| Furfural | Saccharomyces cerevisiae | Furfuryl alcohol |

| 5-Hydroxymethylfurfural (HMF) | Saccharomyces cerevisiae | 5-Hydroxymethylfurfuryl alcohol |

| 5-Hydroxymethylfurfural (HMF) | Various bacteria and fungi | 2,5-Furandicarboxylic acid (FDCA) |

| 5-Hydroxymethylfurfural (HMF) | HMF oxidase | 2,5-Diformylfuran (DFF) |

| 2,5-Diformylfuran (DFF) | Aldehyde dehydrogenase | 5-Formyl-2-furoic acid |

| 5-Formyl-2-furoic acid | Aldehyde dehydrogenase | 2,5-Furandicarboxylic acid (FDCA) |

Q & A

Q. What are the established synthesis routes for 2,5-Dihydrofuran-3,4-dicarboxylic acid, and how do their yields compare?

- Methodological Answer: Three primary routes are documented:

- Catalytic oxidation of 5-hydroxymethylfurfural (HMF): Achieves 60–75% yield using Pt/C or Au-based catalysts under 160–200°C and acidic conditions .

- Acid-catalyzed cyclization of substituted precursors: For example, maleic acid derivatives heated under reflux with sulfuric acid yield ~85% product .

- Enzymatic pathways: Lower yields (~40%) due to substrate specificity limitations, but offer greener alternatives .

Selection depends on scalability, catalyst availability, and purity requirements.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- FT-IR and NMR: Confirm functional groups (e.g., carboxylic acid C=O stretches at 1680–1720 cm⁻¹) and substitution patterns (¹H NMR: δ 7.2 ppm for furan protons) .

- High-resolution mass spectrometry (HRMS): Validates molecular weight (C₆H₄O₅, MW 156.09) .

- Differential scanning calorimetry (DSC): Measures thermal stability (reported melting points vary between 320°C and 342°C due to purity differences) .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (H335) or skin/eye irritation (H315/H319) .

- Store in airtight containers at room temperature, away from oxidizing agents. Solubility challenges (e.g., limited aqueous solubility) require recrystallization in DMSO/H₂O mixtures at elevated temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during catalytic oxidation of HMF?

- Methodological Answer:

- pH control: Maintain acidic conditions (pH 2–3) to suppress humin formation .

- Catalyst design: Bimetallic catalysts (e.g., Pt-Co) improve selectivity by reducing over-oxidation .

- Solvent systems: Biphasic systems (water/THF) enhance product separation and reduce side reactions .

Q. What strategies resolve discrepancies in reported melting points (320°C vs. 342°C)?

- Methodological Answer:

- Purity assessment: Use HPLC (>98% purity) to eliminate impurities affecting thermal behavior .

- Analytical calibration: Compare DSC results with capillary melting point measurements under inert atmospheres .

- Crystallization conditions: Slow cooling in DMSO yields larger, purer crystals with consistent melting points .

Q. How does computational modeling predict reactivity in polymerization applications?

- Methodological Answer:

- DFT calculations: Simulate electronic structure to identify nucleophilic/electrophilic sites for polyester synthesis (e.g., poly(ethylene furandicarboxylate)) .

- Transition state analysis: Models esterification kinetics to optimize catalyst selection (e.g., Ti(IV) alkoxides) .

- Experimental validation via GPC confirms predicted molecular weights (Mn ~20,000–50,000 Da) .

Q. What mechanistic insights explain conflicting data on enzymatic synthesis efficiency?

- Methodological Answer:

- Substrate specificity: Enzymes like laccases show higher activity toward methoxylated precursors vs. HMF .

- Kinetic studies: Use Michaelis-Menten parameters (Km, Vmax) to compare enzyme variants. Immobilization on chitosan beads improves stability and reusability .

Q. How can spectroscopic methods differentiate between this compound and its isomers?

- Methodological Answer:

- ¹³C NMR: Distinct carbonyl signals at δ 165–170 ppm for 3,4-substitution vs. δ 160–165 ppm for 2,5-isomers .

- X-ray crystallography: Resolves spatial arrangement; the dihedral angle between carboxyl groups is ~120° for 2,5-derivatives .

Data Contradiction Analysis

Q. Why do catalytic oxidation yields vary widely (40–85%) across studies?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.